Biotin-PEG3-Azide: A Technical Guide for Researchers in Bioconjugation and Drug Discovery
Biotin-PEG3-Azide: A Technical Guide for Researchers in Bioconjugation and Drug Discovery
For researchers, scientists, and drug development professionals, Biotin-PEG3-Azide has emerged as a critical tool in the precise labeling, identification, and purification of biomolecules. This in-depth guide explores the core applications of Biotin-PEG3-Azide, providing detailed experimental protocols and quantitative data to facilitate its integration into various research workflows.
Biotin-PEG3-Azide is a biotinylation reagent featuring a biotin (B1667282) moiety, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. This molecular architecture makes it highly versatile for a range of applications, primarily centered around "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The hydrophilic PEG3 linker enhances the water solubility of the reagent and the resulting conjugates, while also minimizing steric hindrance between the biotin and the target biomolecule, thereby improving binding efficiency to avidin (B1170675) or streptavidin.[1][2]
The primary utility of Biotin-PEG3-Azide lies in its ability to covalently label alkyne-modified biomolecules through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions are bioorthogonal, meaning they proceed efficiently within complex biological systems without interfering with native biochemical processes.[4][5] This characteristic is paramount for applications such as in-situ labeling in live cells.
Core Applications in Research
The unique properties of Biotin-PEG3-Azide have led to its widespread adoption in several key research areas:
-
Chemical Proteomics: A major application is in the enrichment and identification of post-translationally modified (PTM) proteins.[6] Researchers can metabolically or enzymatically introduce an alkyne-bearing tag onto a specific PTM, which is then "clicked" to Biotin-PEG3-Azide. The biotinylated proteins can then be selectively captured using streptavidin-coated beads for subsequent analysis by mass spectrometry.
-
PROTAC Development: Biotin-PEG3-Azide serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The azide group allows for the convenient ligation of the biotin-PEG3 moiety to an alkyne-functionalized ligand for either the target protein or the E3 ligase.
-
Labeling of Biomolecules: The reagent is broadly used for the biotinylation of various alkyne-containing biomolecules, including DNA, oligonucleotides, lipids, and carbohydrates.[2] This enables their detection, purification, and visualization in a multitude of experimental setups.
-
Bio-orthogonal Labeling: In combination with metabolic labeling strategies, Biotin-PEG3-Azide allows for the specific tagging and subsequent analysis of newly synthesized biomolecules in cells and organisms.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Biotin-PEG3-Azide in research applications.
| Parameter | Value | Context | Reference |
| Molecular Weight | 444.55 g/mol | Used for calculating molar concentrations. | |
| Purity | ≥95% (HPLC) | Ensures high-quality experimental results. | |
| Solubility | DMSO: ≥252 mg/mL (566.87 mM) | Provides guidance for preparing stock solutions. Sonication may be recommended for complete dissolution. | [8] |
| Water: 44.45 mg/mL (100 mM) | The PEG3 linker imparts good water solubility. | ||
| Storage Conditions | Powder: -20°C for up to 3 years | Proper storage is crucial to maintain reagent stability. | [8] |
| In solvent: -80°C for up to 1 year | Stock solutions should be stored at low temperatures to prevent degradation. | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing Biotin-PEG3-Azide.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate
This protocol is adapted from a chemical proteomics workflow for the enrichment of modified peptides.[9]
Reagent Preparation:
-
Biotin-PEG3-Azide Stock Solution: Prepare a 1.25 mM stock solution in water.
-
TBTA Stock Solution: Prepare a 1.7 mM stock solution of tris(benzyltriazolylmethyl)amine (TBTA) in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.
-
TCEP Stock Solution: Prepare a 50 mM stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.
Experimental Procedure:
-
Prepare the Click Reagent Cocktail: For each reaction, prepare 136 µL of the cocktail by mixing:
-
68 µL of TBTA stock solution
-
22.6 µL of CuSO₄ stock solution
-
22.6 µL of TCEP stock solution
-
22.6 µL of Biotin-PEG3-Azide stock solution
-
-
Initiate the Click Reaction: To each aliquot of cell lysate containing alkyne-modified proteins, add 110 µL of the click reagent cocktail. This results in final working concentrations of approximately 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 25 µM Biotin-PEG3-Azide.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with constant agitation.
-
Protein Precipitation: Following the incubation, precipitate the proteins by adding 10 volumes of cold acetone (B3395972) and incubating at -20°C overnight.
-
Downstream Processing: Pellet the precipitated proteins by centrifugation. The biotinylated proteins can then be redissolved, digested, and enriched using streptavidin-coated beads for mass spectrometry analysis.
Protocol 2: Small-Scale SP2E Workflow for Chemical Proteomics
This protocol outlines a high-throughput method for the enrichment of biotinylated proteins.[6]
Reagent Preparation:
-
Biotin-PEG3-Azide Stock Solution: 10 mM in DMSO.
-
TCEP Stock Solution: 100 mM in water.
-
TBTA Stock Solution: 16.7 mM in DMSO.
-
CuSO₄ Stock Solution: 50 mM in water.
-
Lysis Buffer: 20 mM HEPES, pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS.
Experimental Procedure:
-
Sample Preparation: In a 96-well plate, dilute 100 µg of protein from probe-treated and control lysates with lysis buffer to a final volume of 19 µL.
-
Prepare Master Mix: Prepare a master mix containing:
-
0.2 µL of Biotin-PEG3-Azide stock solution
-
0.2 µL of TCEP stock solution
-
0.125 µL of TBTA stock solution
-
-
Add Master Mix: Add the master mix to each sample and vortex gently.
-
Initiate Click Reaction: Initiate the reaction by adding 0.4 µL of CuSO₄ stock solution to each well.
-
Incubation: Incubate for 1.5 hours at room temperature with shaking (600 rpm).
-
Urea (B33335) Addition: Add 60 µL of 8 M urea to each replicate for subsequent processing.
Visualizations of Workflows and Pathways
The following diagrams illustrate key processes involving Biotin-PEG3-Azide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biotin-PEG3-azide | PROTAC Linker | TargetMol [targetmol.com]
- 9. chemrxiv.org [chemrxiv.org]
